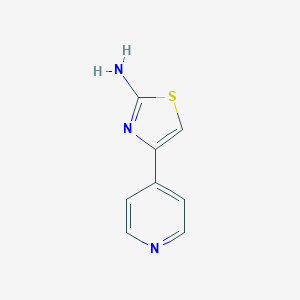

4-Pyridin-4-yl-thiazol-2-ylamine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridin-4-yl-thiazol-2-ylamine typically involves the reaction of 4-bromopyridine with thioamide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The process involves heating the reaction mixture to facilitate the formation of the thiazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Analyse Chemischer Reaktionen

Substitution Reactions

The amine group undergoes nucleophilic substitution reactions with alkylating or arylating agents. For example:

-

Alkylation : Reacting with 3-methylbenzaldehyde followed by NaBH₄ reduction yields N-(3-methylbenzyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine (22% yield) .

-

Thiophosgene reaction : Treatment with thiophosgene in acetone forms a thiourea derivative (MH⁺ = 219) .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Reductive alkylation | 3-Methylbenzaldehyde, NaBH₄, THF | N-Alkylated derivative | 22% |

| Thiourea formation | Thiophosgene, Na₂CO₃, acetone | Thiourea analog | Not reported |

Heterocyclic Functionalization

The pyridine and thiazole rings participate in coupling and functionalization reactions:

-

Formimidamide formation : Reacting with dimethylformamide dimethyl acetal (DMF-DMA) produces N,N-dimethyl-N'-[4-(pyridine-4-yl)thiazol-2-yl]formimidamide .

-

Suzuki coupling : Used in synthesizing biaryl derivatives for kinase inhibitors (e.g., glycogen synthase kinase 3 inhibitors) .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Formimidamide synthesis | DMF-DMA, xylene, reflux | Formimidamide derivative | 78% |

| Palladium coupling | Aryl halides, Pd catalyst, base | Biaryl analogs | 45–59% |

Oxidation and Reduction

While direct data on oxidation/reduction of the 4-pyridin-4-yl isomer is limited, analogous thiazole-amine compounds undergo:

-

Oxidation : Hydrogen peroxide or KMnO₄ oxidizes the thiazole ring.

-

Reduction : Sodium borohydride reduces the thiazole’s C=N bond.

| Reaction | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | Thiazole oxide | Theoretical |

| Reduction | NaBH₄, LiAlH₄ | Dihydrothiazole | Theoretical |

Key Research Findings

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Pyridin-4-yl-thiazol-2-ylamine is primarily explored for its potential as a therapeutic agent. Its structure allows for interaction with various biological targets, making it a candidate for treating diseases such as cancer and infections.

Case Studies:

- Anticancer Activity: Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that certain thiazole derivatives can inhibit cancer cell proliferation effectively, demonstrating their potential as lead compounds in drug development .

- Antimicrobial Properties: The compound has been tested against various pathogens, showing significant antimicrobial activity. In vitro studies revealed that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a valuable candidate for developing new antibiotics .

Agricultural Chemistry

The compound is also utilized in the formulation of agrochemicals. Its efficacy in pest control and crop protection is crucial for enhancing agricultural productivity.

Applications:

- Pesticides and Herbicides: this compound can be incorporated into agrochemical formulations to target specific pests while minimizing environmental impact. This application is vital for sustainable agricultural practices .

Material Science

In material science, this compound is investigated for its role in developing advanced materials.

Properties:

- Polymers and Coatings: The compound's unique chemical properties make it suitable for creating polymers and coatings that require enhanced durability and functionality. Research has shown that incorporating this compound into materials can improve their thermal and mechanical properties .

Biochemical Research

Researchers utilize this compound in various biochemical studies, particularly related to enzyme inhibition and receptor binding.

Mechanism of Action:

The compound interacts with specific molecular targets, affecting enzyme activity through competitive inhibition or allosteric modulation. This mechanism is essential for understanding its biological effects .

Diagnostics

There is potential for this compound to be used in diagnostic assays.

Applications:

Its ability to interact with biomolecules may aid in the detection of diseases, providing a basis for developing novel diagnostic tools .

Data Tables

Wirkmechanismus

The mechanism of action of 4-Pyridin-4-yl-thiazol-2-ylamine as a corrosion inhibitor involves its adsorption onto the metal surface, forming a protective layer that prevents corrosion. This adsorption is facilitated by both physisorption and chemisorption processes. The compound interacts with the metal surface through its nitrogen and sulfur atoms, which form bonds with the metal atoms, thereby inhibiting the corrosion process .

Vergleich Mit ähnlichen Verbindungen

2-Amino-4-methyl-thiazole: Known for its corrosion inhibition properties.

4-(Pyridin-2-yl)thiazol-2-yl thioglycosides: Used as bidentate ligands in oligosaccharide synthesis

Uniqueness: 4-Pyridin-4-yl-thiazol-2-ylamine stands out due to its high efficiency as a corrosion inhibitor and its eco-friendly nature. Its unique structure allows for strong adsorption onto metal surfaces, providing superior protection compared to other similar compounds .

Biologische Aktivität

4-Pyridin-4-yl-thiazol-2-ylamine is a heterocyclic compound that combines pyridine and thiazole rings, leading to unique chemical properties and significant biological activities. Its molecular formula is C₈H₇N₃S, with a molecular weight of approximately 177.23 g/mol. This compound has gained attention in medicinal chemistry for its potential therapeutic applications, including anticancer and antimicrobial activities.

This compound interacts with various enzymes and proteins, influencing several biochemical pathways. Its mechanism of action involves:

- Enzyme Inhibition : It has been identified as a CYP1A2 inhibitor , which may affect drug metabolism and pharmacokinetics.

- Cellular Effects : The compound influences cell signaling pathways, gene expression, and cellular metabolism, impacting overall cell function.

| Property | Description |

|---|---|

| Molecular Formula | C₈H₇N₃S |

| Molecular Weight | 177.23 g/mol |

| CYP Inhibition | Yes (CYP1A2) |

| Cellular Impact | Alters signaling pathways and gene expression |

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. It demonstrates moderate to low activity against these bacterial strains, while showing no efficacy against fungal species .

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly in neuroblastoma cell lines where it has shown efficacy in inhibiting prion diseases. This suggests potential applications in cancer therapeutics.

Case Studies

- Antiproliferative Activity : A study demonstrated that derivatives of this compound showed antiproliferative effects on various cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition of cell growth.

- Enzyme Interaction Studies : Research on the binding affinities of this compound with various enzymes revealed significant interactions that could be leveraged for drug design. Computational modeling suggested that modifications to the thiazole ring could enhance binding efficacy and selectivity towards target enzymes .

Molecular Mechanism

The molecular mechanism of action involves binding interactions with biomolecules, leading to enzyme inhibition or activation. The compound's polar and non-polar regions allow for diverse interactions within biological systems, making it a candidate for further pharmacological studies.

Eigenschaften

IUPAC Name |

4-pyridin-4-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-11-7(5-12-8)6-1-3-10-4-2-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSJGENRTWNHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358992 | |

| Record name | 4-Pyridin-4-yl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30235-28-0 | |

| Record name | 4-Pyridin-4-yl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyridin-4-yl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(pyridin-4-yl)thiazol-2-amine interact with mild steel to inhibit corrosion?

A1: 4-(pyridin-4-yl)thiazol-2-amine (PTA) functions as a mixed-type corrosion inhibitor, meaning it affects both the anodic and cathodic reactions involved in the corrosion process [, ]. The molecule adsorbs onto the mild steel surface, forming a protective layer that hinders the interaction between the corrosive solution (HCl in this case) and the metal surface. This adsorption occurs through both physical (physisorption) and chemical (chemisorption) interactions. The specific functional groups within PTA, such as the nitrogen atoms in the pyridine and thiazole rings, along with the amine group, likely play a crucial role in this adsorption process.

Q2: What is the evidence for the formation of a protective layer on the mild steel surface?

A2: The research utilized several surface analysis techniques to confirm the presence of a protective layer after treatment with PTA [, ]. Scanning electron microscopy (SEM) coupled with energy-dispersive X-ray spectroscopy (EDX) provided visual evidence of the layer and its elemental composition. Additionally, UV-Vis spectroscopy confirmed the interaction between PTA and the metal surface, suggesting the formation of a complex that contributes to the protective barrier.

Q3: Has the relationship between the molecular structure of PTA and its inhibition efficiency been investigated?

A3: Yes, the researchers employed quantum chemical calculations to explore the link between PTA's molecular structure and its ability to inhibit corrosion [, ]. These calculations can provide insights into the electronic properties of the molecule, such as electron density distribution and orbital energies, which are crucial for understanding its interaction with the metal surface.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.